5-n-Butoxycarbonylfuro[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl furo[2,3-c]pyridine-5-carboxylate typically involves the reaction of furo[2,3-c]pyridine with butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of butyl furo[2,3-c]pyridine-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl furo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl furo[2,3-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of butyl furo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor, facilitating its binding to target proteins . This interaction can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Butyl furo[2,3-c]pyridine-5-carboxylate is unique due to its specific structural features and properties. Similar compounds include:
Furo[2,3-b]pyridine: Another furopyridine isomer with different biological activities.
Furo[3,2-c]pyridine: Known for its use in the development of kinase inhibitors.
Furo[3,2-b]pyridine: Exhibits different physicochemical properties compared to butyl furo[2,3-c]pyridine-5-carboxylate.
These similar compounds highlight the diversity and potential of furopyridine derivatives in various scientific applications.
Eigenschaften
Molekularformel |
C12H13NO3 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
butyl furo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-3-5-16-12(14)10-7-9-4-6-15-11(9)8-13-10/h4,6-8H,2-3,5H2,1H3 |
InChI-Schlüssel |
VCFCKAMFEDBLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=NC=C2C(=C1)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.